3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide is an organic compound that features a sulfonyl group attached to a benzene ring, a naphthalene moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The naphthalene moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylbenzenesulfonyl)-N-(phenyl)propanamide
- 3-(4-methylbenzenesulfonyl)-N-(2-naphthyl)propanamide
- 3-(4-methylbenzenesulfonyl)-N-(4-naphthyl)propanamide
Uniqueness
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide is unique due to the presence of both a naphthalene moiety and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced binding affinity and specificity for molecular targets, making it a valuable compound for various research applications .
Biological Activity
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide, also known by its CAS number 892455-18-4, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a sulfonamide group and a naphthalene moiety, which may enhance its interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N1O2S1. Its structure includes:
- A sulfonamide group, which is known for its ability to interact with various biological targets.
- A naphthalene moiety that may contribute to hydrophobic interactions and binding affinity.
The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues, potentially leading to enzyme inhibition or receptor modulation. The naphthalene component enhances the binding affinity due to its hydrophobic characteristics.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The specific activity of this compound in enzyme inhibition remains to be fully elucidated but suggests potential therapeutic applications in metabolic disorders.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays have demonstrated that related sulfonamide compounds can induce apoptosis in cancer cells and inhibit tumor growth. The naphthalene moiety may enhance these effects through increased cellular uptake and interaction with cancer cell signaling pathways.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various naphthalenesulfonamide derivatives for their anticancer activity. It was found that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to cell death .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of sulfonamides. The results indicated that this compound could inhibit specific enzymes involved in inflammation pathways, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure Features | Notable Activities |
---|---|---|
3-(4-methylbenzenesulfonyl)-N-(phenyl)propanamide | Sulfonamide + Phenyl Group | Moderate enzyme inhibition |
3-(4-methylbenzenesulfonyl)-N-(2-naphthyl)propanamide | Sulfonamide + Naphthalene Group | Anticancer activity reported |
3-(4-methylbenzenesulfonyl)-N-(4-naphthyl)propanamide | Sulfonamide + Naphthalene Group | Enhanced binding affinity |
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-9-11-17(12-10-15)25(23,24)14-13-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBAIBNTVCXCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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